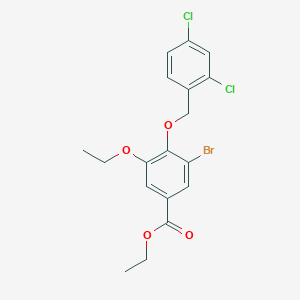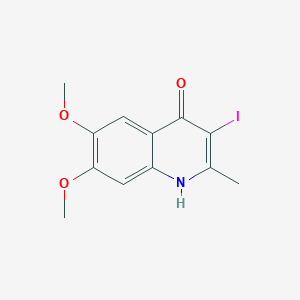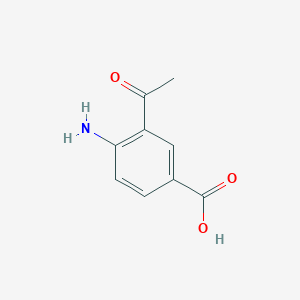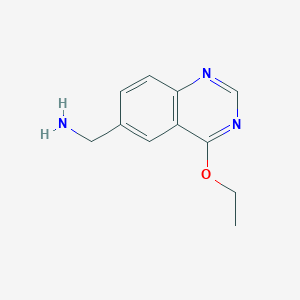
N-(1-methylazetidin-3-yl)aminosulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-methylazetidin-3-yl)aminosulfonamide is a chemical compound with the molecular formula C₄H₁₁N₃O₂S and a molecular weight of 165.21 g/mol . This compound is characterized by the presence of an azetidine ring, a sulfonamide group, and a methyl group attached to the nitrogen atom of the azetidine ring. It is primarily used for research purposes in various scientific fields.
Preparation Methods
The synthesis of N-(1-methylazetidin-3-yl)aminosulfonamide involves several steps. One common method includes the reaction of 1-methylazetidine with a sulfonamide precursor under specific conditions. The reaction typically requires a solvent such as dichloromethane and a catalyst like triethylamine. The mixture is stirred at room temperature for several hours, followed by purification through column chromatography to obtain the desired product .
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of automated reactors and continuous flow systems to enhance efficiency and yield.
Chemical Reactions Analysis
N-(1-methylazetidin-3-yl)aminosulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonamide group can be replaced by other nucleophiles such as amines or alcohols.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and specific catalysts to drive the reactions to completion. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(1-methylazetidin-3-yl)aminosulfonamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, although it is not yet approved for clinical use.
Mechanism of Action
The mechanism of action of N-(1-methylazetidin-3-yl)aminosulfonamide is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The sulfonamide group may inhibit certain enzymes by mimicking the structure of natural substrates, leading to the disruption of metabolic processes. Further research is needed to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
N-(1-methylazetidin-3-yl)aminosulfonamide can be compared with other similar compounds, such as:
Sulfonamides: These compounds share the sulfonamide group and are widely used as antibiotics. This compound is unique due to the presence of the azetidine ring.
Azetidines: Compounds containing the azetidine ring are known for their biological activities
Sulfoximines: These compounds are structurally similar but contain a sulfur-nitrogen double bond.
Properties
Molecular Formula |
C4H11N3O2S |
|---|---|
Molecular Weight |
165.22 g/mol |
IUPAC Name |
1-methyl-3-(sulfamoylamino)azetidine |
InChI |
InChI=1S/C4H11N3O2S/c1-7-2-4(3-7)6-10(5,8)9/h4,6H,2-3H2,1H3,(H2,5,8,9) |
InChI Key |
MHDBDKKHWYOBHO-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(C1)NS(=O)(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Amino-6-(5-chloropyridin-2-yl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazin-5-one](/img/structure/B15229253.png)


![tert-Butyl 6-methyl-6,7-dihydropyrazolo[1,5-a]pyrazine-5(4H)-carboxylate](/img/structure/B15229265.png)
![2,4-Dichloro-5,7-dihydrofuro[3,4-b]pyridine](/img/structure/B15229268.png)


![4-Aminofuro[3,2-c]pyridine-2-carboxylic acid](/img/structure/B15229303.png)


![1-Ethyl-6-fluoro-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B15229323.png)



